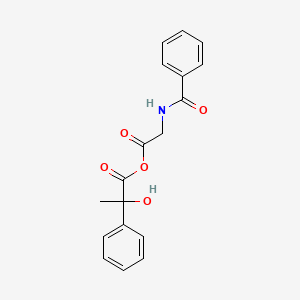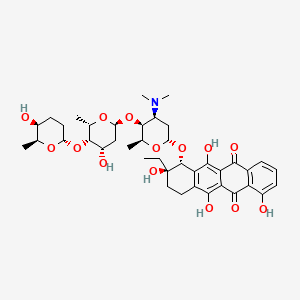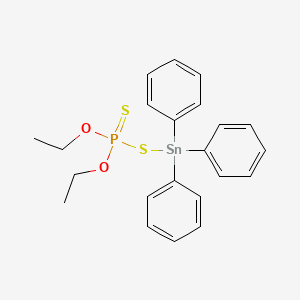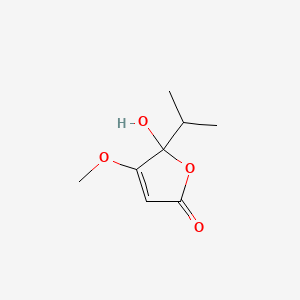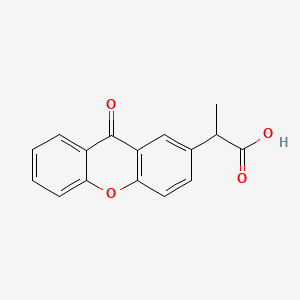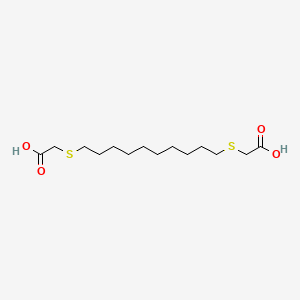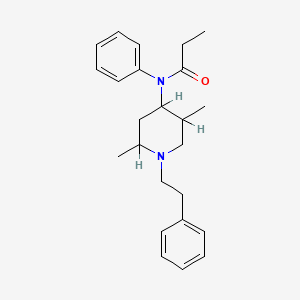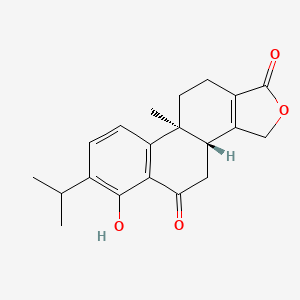
Triptonolide
説明
Triptonolide is a natural compound derived from the Thunder God Vine (Tripterygium wilfordii) plant. It has been found to have potent anti-inflammatory and anti-cancer properties. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential therapeutic applications of this compound.
科学的研究の応用
Molecular Mechanisms and Protein Binding
Triptolide, along with its analogues triptonide and triptriolide, derived from the traditional Chinese herb Tripterygium wilfordii Hook.f., exhibit significant anti-inflammatory, immune-suppressive, or anti-tumor effects. The molecular mechanisms underlying these effects are complex and include interactions with various proteins. A study by Liu et al. (2015) explored the binding of triptolide and its analogues to human estrogen receptor alpha (ERα). This research utilized advanced techniques like reverse docking strategy, molecular dynamics simulation, and Surface Plasmon Resonance, indicating that triptonide, among the compounds studied, showed the highest affinity to ERα (Liu et al., 2015).
Chromatographic Analysis in Biological Matrices
The ultra-performance liquid chromatography-triple quad mass spectrometry method was developed to simultaneously determine several constituents of Tripterygium glycosides, including triptolide, in human serum and urine. This method, as described by Du et al. (2019), allows for efficient and sensitive analysis of these components, offering insights into their presence and concentration in biological systems (Du et al., 2019).
Neurotrophic and Neuroprotective Effects
Li et al. (2003) investigated the neuroprotective properties of tripchlorolide, a derivative of triptolide. This study found that tripchlorolide promoted axonal elongation and protected dopaminergic neurons from neurotoxic lesions, suggesting potential therapeutic applications for Parkinson's disease. The neuroprotective effects were attributed to its ability to stimulate the expression of brain-derived neurotrophic factor (BDNF) (Li et al., 2003).
Immunological Properties
Research conducted by Zhang and Xu (1986) on diterpenoids from Tripterygium wilfordii highlighted the immunosuppressive effects of triptonide and triptolide. They noted a significant inhibition of lymph cell proliferation induced by these compounds, shedding light on their potential application in immune-related conditions (Zhang & Xu, 1986).
Dual-function in Cellular Protection
A 2019 study by Yang et al. examined the effects of triptriolide on podocytes, a type of kidney cell. Their findings revealed that triptriolide exhibited protective effects against podocyte injury by inhibiting apoptosis and enhancing cell survival. This suggests its potential therapeutic application in kidney-related disorders (Yang et al., 2019).
作用機序
Target of Action
Triptonolide, a diterpenoid epoxide, is produced by the thunder god vine, Tripterygium wilfordii . The primary targets of this compound include polycystin-2 , ADAM10 , DCTPP1 , TAB1 , and XPB . Among these, XPB has been identified as a key target responsible for the antiproliferative activity of this compound . XPB is a subunit of the universal transcription factor TFIIH that plays a role in RNAPII-mediated transcription initiation .
Mode of Action
This compound forms covalent adducts with Cys342 at the active site of XPB, inhibiting its DNA-dependent ATPase activity . This interaction with XPB leads to a significant decrease in cell proliferation . The level of resistance conferred by the C342T mutation in XPB is about 100-fold higher than the most this compound-resistant mutants previously identified .
Biochemical Pathways
This compound affects multiple biochemical pathways. It results in a decrease of HSP70 expression, affects calcium release, causes lysosomal membrane depolarization, inhibits NFκB activity, iNOS and Cox-2 expression, and acts as a transcription inhibitor and an anti-angiogenesis factor . It also disrupts super-enhancer networks .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its physicochemical properties. Its poor solubility and bioavailability are the main concerns regarding its safety and efficacy in clinical studies . These properties significantly affect its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit tumor cell proliferation, induce cell death through the apoptotic pathway, and cause cell-cycle regression . It also exhibits anti-angiogenic properties in the inhibition of metastasis mediated by downregulation of tyrosine kinase, endothelial (Tie2), and vascular endothelial growth factor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the physicochemical properties of this compound, such as poor solubility, can be influenced by the pH and temperature of the environment
生化学分析
Biochemical Properties
Triptolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme RNA polymerase II, where triptolide inhibits its activity, leading to reduced transcription of specific genes . Additionally, triptolide has been shown to interact with heat shock proteins, particularly HSP70, which affects protein folding and stress responses . These interactions highlight the multifaceted role of triptolide in modulating biochemical pathways.
Cellular Effects
Triptolide exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function . Triptolide also influences cell signaling pathways, such as the NF-κB pathway, leading to reduced inflammation and immune responses . Furthermore, it affects gene expression by inhibiting transcription factors and altering chromatin structure . These cellular effects underscore the potential of triptolide as a therapeutic agent.
Molecular Mechanism
At the molecular level, triptolide exerts its effects through several mechanisms. It binds to the active site of RNA polymerase II, inhibiting its function and leading to decreased gene transcription . Triptolide also inhibits the activity of the proteasome, resulting in the accumulation of misfolded proteins and induction of apoptosis . Additionally, it modulates the activity of various kinases and phosphatases, affecting cell signaling and metabolic pathways . These molecular interactions provide insights into the diverse actions of triptolide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triptolide change over time. Initially, it induces rapid apoptosis in cancer cells, followed by long-term effects on cell proliferation and survival . Triptolide is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that triptolide can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of understanding the kinetics of triptolide action.
Dosage Effects in Animal Models
The effects of triptolide vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and immunosuppressive effects without significant toxicity . At higher doses, triptolide can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing toxicity . These findings emphasize the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
Triptolide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification . Triptolide also affects metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of triptolide.
Transport and Distribution
Within cells and tissues, triptolide is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which affects its cellular uptake and efflux . Triptolide can also bind to plasma proteins, influencing its distribution and bioavailability . These interactions determine the localization and accumulation of triptolide within different tissues . Understanding these transport and distribution mechanisms is essential for predicting the pharmacokinetics of triptolide.
Subcellular Localization
Triptolide exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and transcription machinery . Triptolide can also be found in the cytoplasm, where it affects protein folding and degradation pathways . Post-translational modifications, such as phosphorylation, can direct triptolide to specific cellular compartments . These localization patterns are critical for understanding the cellular actions of triptolide.
特性
IUPAC Name |
(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3b,4,10,11-tetrahydro-3H-naphtho[2,1-e][2]benzofuran-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-10(2)11-4-5-14-17(18(11)22)16(21)8-15-13-9-24-19(23)12(13)6-7-20(14,15)3/h4-5,10,15,22H,6-9H2,1-3H3/t15-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZHUMKOAYLPH-MGPUTAFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2=O)COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2=O)COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known immunosuppressive effects of Triptonide and Triptolide?
A1: Research indicates that both Triptonide [] and Triptolide [] demonstrate significant inhibitory effects on the proliferation of lymph cells stimulated by Concanavalin A (Con A). This suggests potential immunosuppressive properties for these compounds.
Q2: Can you describe the structural characteristics of Triptonolide and its related compounds?
A2: this compound is a diterpenoid lactone. While its specific structural data isn't detailed in the provided abstracts, we can glean information about related compounds:
- Triptophenolide: This compound has the molecular formula C20H24O3 and a melting point of 232-233°C. []
- Triptophenolide methyl ether: With a molecular formula of C21H26O3, this compound melts at 152-154°C. []
- Neotriptophenolide: This compound has the molecular formula C21H26O4 and a melting point of 189-191°C. []
Q3: What is the significance of identifying novel diterpenoids in Tripterygium wilfordii?
A3: The research highlights the isolation and identification of two novel diterpenoids from Tripterygium wilfordii: 14-hydroxy-abieta-8, 11, 13-trien-3-one and 11-hydroxy, 14-methoxy-abieta-8, 11, 13-trien-3-one. [] This discovery contributes to the growing body of knowledge surrounding the chemical diversity of this plant and its potential for yielding bioactive compounds. Further research into the biological activities of these novel diterpenoids is warranted.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1208897.png)


![1H,3H-Naphtho[1,8-cd]pyran](/img/structure/B1208902.png)

